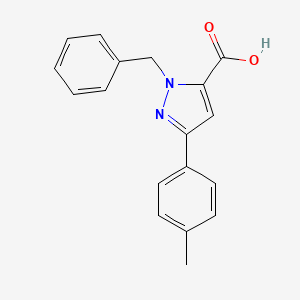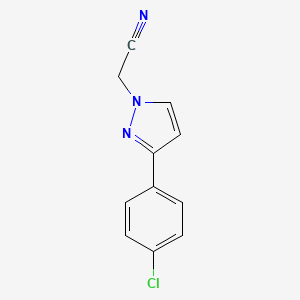
2-Methoxyquinoline-6-carbonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Methoxyquinoline derivatives have been studied for their potential antimicrobial activity. A study by Hagrs et al. (2015) synthesized various 6-methoxyquinoline-3-carbonitrile derivatives and evaluated their in vitro antimicrobial activity against a range of bacteria and fungi. Several compounds showed moderate activities, with specific derivatives exhibiting high antimicrobial activity against gram-positive and gram-negative strains, as well as certain fungal species (Hagrs et al., 2015).
Corrosion Inhibition
Quinoline derivatives, including those similar to 2-methoxyquinoline-6-carbonitrile, have been investigated for their corrosion inhibition properties. A computational study by Erdoğan et al. (2017) explored the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron. The study utilized quantum chemical and molecular dynamics simulation approaches to assess the effectiveness of these compounds as corrosion inhibitors (Erdoğan et al., 2017).
Cancer Research
In the field of cancer research, derivatives of 2-methoxyquinoline have been synthesized as potential inhibitors of specific kinases. Wissner et al. (2003) designed 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives as irreversible inhibitors of the EGFR and HER-2 kinases, with one compound showing promising results in phase I clinical trials for cancer treatment (Wissner et al., 2003).
Chemosensors Development
Quinoline derivatives have also been employed in the development of chemosensors for metal ion detection. Shally et al. (2020) synthesized novel chemosensors using quinoline derivatives for the selective identification of toxic Pd2+ ions. These chemosensors demonstrated high selectivity and low limits of detection, highlighting their potential application in detecting metal ions in various contexts (Shally et al., 2020).
Fluorescence Applications
2-Methoxyquinoline derivatives have been studied for their fluorescence properties. For instance, Yoshida et al. (1992) identified 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating its potential use in analytical chemistry (Yoshida et al., 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that quinoline-chalcone hybrids, which are structurally similar to 2-methoxyquinoline-6-carbonitrile, have shown anticancer activities through the inhibition of tubulin polymerization, different kinases, and topoisomerases, or by affecting dna cleavage activity .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets (such as tubulin, kinases, topoisomerases, or dna) to inhibit their function, leading to anticancer effects .
Biochemical Pathways
Based on the known targets of similar compounds, it can be hypothesized that this compound may affect pathways related to cell division and dna replication, leading to anticancer effects .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may lead to the inhibition of cell division and dna replication, resulting in anticancer effects .
Eigenschaften
IUPAC Name |
2-methoxyquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-5-3-9-6-8(7-12)2-4-10(9)13-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRFFZLPUDBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299912 | |
| Record name | 2-Methoxy-6-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99471-68-8 | |
| Record name | 2-Methoxy-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99471-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


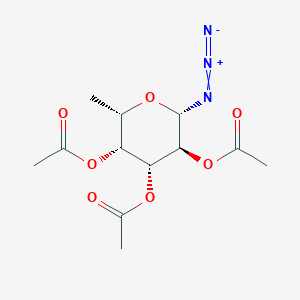
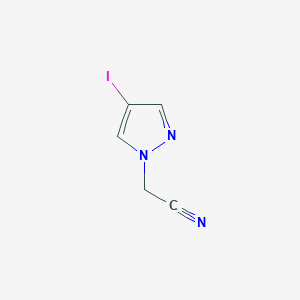
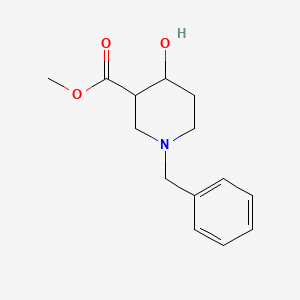
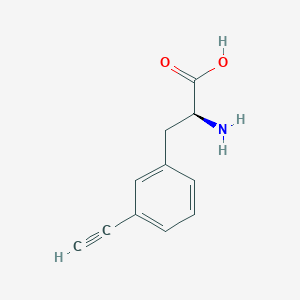
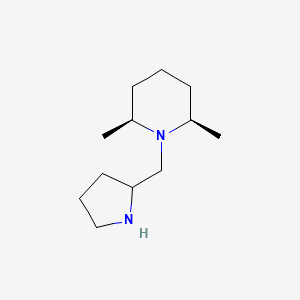

![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)

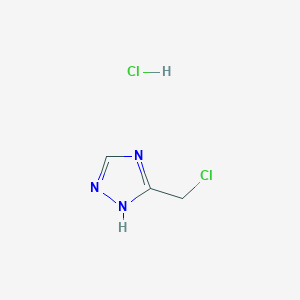

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
